Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization in Heterocyclic Compounds
Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate and related compounds have been extensively used in the synthesis and characterization of various heterocyclic compounds. For example, studies have shown their effectiveness in producing pyridazine, fulvene derivatives with azulene frameworks, and other densely functionalized heterocyclic molecules via different chemical reactions such as Vilsmeier–Haack, Friedel–Crafts, and Michael addition reactions (Devendar et al., 2013).
Antibacterial and Antimicrobial Properties
This compound derivatives have been explored for their potential antimicrobial properties. Research indicates that certain pyrimidine derivatives synthesized from these compounds demonstrate notable antimicrobial activity (Farag et al., 2008).
Corrosion Inhibition
In industrial applications, certain derivatives of this compound, such as ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, have been studied for their effectiveness in corrosion inhibition, particularly in protecting metals like mild steel in corrosive environments (Ghazoui et al., 2017).
Synthesis of Functionalized Molecules
These compounds are valuable in the synthesis of various functionalized molecules. For instance, they have been used in creating densely functionalized tetrahydropyridines with complete regioselectivity, demonstrating their versatility in organic synthesis (Zhu et al., 2003).
Antioxidant Activity
Research has also explored the antioxidant properties of derivatives of this compound. Certain selenolo[2,3-b]pyridine derivatives have shown remarkable antioxidant activity, highlighting the potential therapeutic applications of these compounds (Zaki et al., 2017).
Mechanism of Action
Target of Action
Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and are utilized against a range of biological targets . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Biochemical Pathways
Pyridazine derivatives have been shown to affect a range of biological targets and physiological effects .
Properties
IUPAC Name |
ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)11-7-8-12(15-14-11)16-9-5-3-4-6-10-16/h7-8H,2-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCNSUDLUNWOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.